molecular formula O4Te2 B12553824 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione CAS No. 149081-89-0

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione

Cat. No.: B12553824
CAS No.: 149081-89-0
M. Wt: 319.2 g/mol
InChI Key: OQQWAHADQKMVPR-UHFFFAOYSA-N
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Description

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is a unique organotellurium compound characterized by its distinctive four-membered ring structure containing tellurium and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione typically involves the reaction of tellurium tetrachloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized nature. scaling up the laboratory synthesis method with appropriate safety measures and optimization of reaction conditions could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.

    Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Halogenated or chalcogenated derivatives of the original compound.

Scientific Research Applications

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved include redox reactions and coordination chemistry, which are crucial for its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,2lambda~4~,4lambda~4~-Dioxadithietane-2,4-dione: A sulfur analog with similar structural features but different chemical properties.

    1,3,2lambda~4~,4lambda~4~-Dioxadiselenetane-2,4-dione: A selenium analog with distinct reactivity and applications.

Uniqueness

1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is unique due to the presence of tellurium atoms, which impart specific electronic and chemical properties not found in its sulfur and selenium analogs. These properties make it a valuable compound for specialized applications in various scientific fields.

Properties

CAS No.

149081-89-0

Molecular Formula

O4Te2

Molecular Weight

319.2 g/mol

IUPAC Name

1,3,2λ4,4λ4-dioxaditelluretane 2,4-dioxide

InChI

InChI=1S/O4Te2/c1-5-3-6(2)4-5

InChI Key

OQQWAHADQKMVPR-UHFFFAOYSA-N

Canonical SMILES

O=[Te]1O[Te](=O)O1

Origin of Product

United States

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